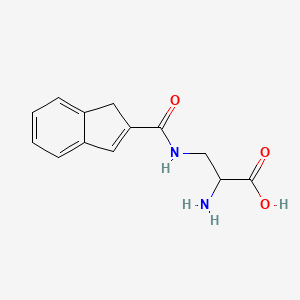
2-Amino-3-(1H-indene-2-carboxamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(1H-indene-2-carboxamido)propanoic acid is a compound that belongs to the class of amino acids It features an indene ring structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid typically involves the reaction of indene derivatives with amino acids under specific conditions. One common method involves the condensation of indene-2-carboxylic acid with an amino acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indene ring can be oxidized to form indanone derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanone derivatives, while substitution can introduce halogen or nitro groups onto the indene ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(1H-indene-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. The indene ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Shares a similar indene ring structure but differs in the position and type of functional groups.
a-(Fmoc-amino)-2,3-dihydro-1H-indene-2-propanoic acid: Another indene derivative with different substituents on the indene ring.
Uniqueness: 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid is unique due to its specific combination of an amino acid moiety with an indene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
2-amino-3-(1H-indene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14N2O3/c14-11(13(17)18)7-15-12(16)10-5-8-3-1-2-4-9(8)6-10/h1-5,11H,6-7,14H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
LZAHALZECHAYSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C=C1C(=O)NCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



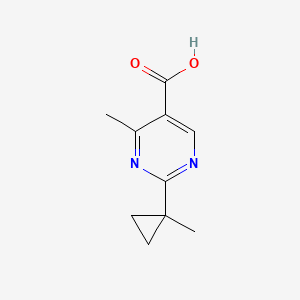

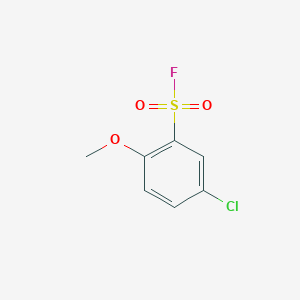
![2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid](/img/structure/B13177278.png)
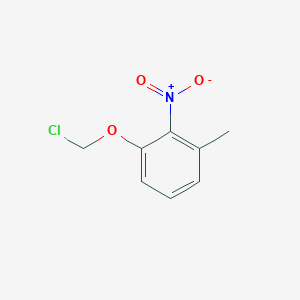
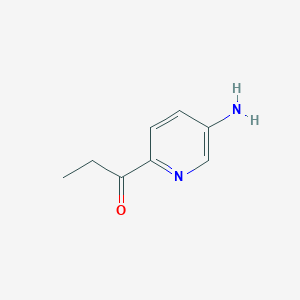

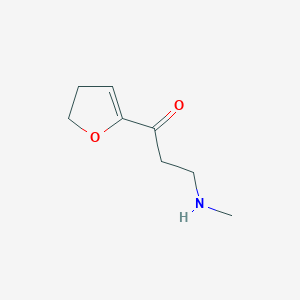
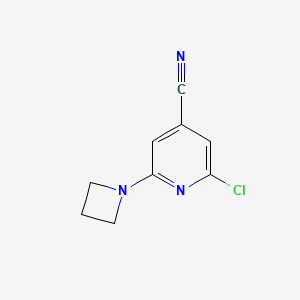


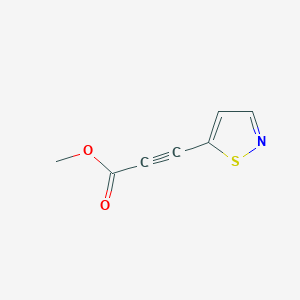
![3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13177348.png)
